1-Bromo-4,5-dichloro-2-nitrobenzene
Overview
Description
1-Bromo-4,5-dichloro-2-nitrobenzene is an organic compound with the molecular formula C₆H₂BrCl₂NO₂ and a molecular weight of 270.9 g/mol . It is a derivative of benzene, characterized by the presence of bromine, chlorine, and nitro functional groups. This compound is typically a pale yellow crystalline solid and is used in various chemical synthesis processes .
Preparation Methods
The synthesis of 1-Bromo-4,5-dichloro-2-nitrobenzene involves multiple steps, starting from benzene derivatives. One common method includes the nitration of 1,4-dichlorobenzene to form 1,4-dichloro-2-nitrobenzene, followed by bromination to introduce the bromine atom at the desired position . The reaction conditions often involve the use of bromine or bromine-containing reagents in the presence of a catalyst such as iron or aluminum chloride . Industrial production methods may vary, but they generally follow similar multi-step synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
1-Bromo-4,5-dichloro-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions to form different oxidation states of the nitro group.
Common reagents used in these reactions include hydrogen gas, metal catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
1-Bromo-4,5-dichloro-2-nitrobenzene is used in several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with antibacterial and antifungal properties.
Dyes and Pigments: The compound is used in the production of dyes and pigments due to its ability to introduce specific functional groups into aromatic rings.
Agricultural Chemicals: It is utilized in the synthesis of agrochemicals, including herbicides and pesticides.
Toxicity Studies: Researchers use this compound to study the toxicity and biological effects of nitrobenzene derivatives.
Mechanism of Action
The mechanism of action of 1-Bromo-4,5-dichloro-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects . The bromine and chlorine atoms can also participate in electrophilic aromatic substitution reactions, affecting the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
1-Bromo-4,5-dichloro-2-nitrobenzene can be compared with other similar compounds such as:
1-Bromo-2-nitrobenzene: Lacks the chlorine atoms, making it less reactive in certain substitution reactions.
1-Bromo-4-nitrobenzene: Contains only one nitro group and one bromine atom, resulting in different reactivity and applications.
1-Chloro-4,5-dinitrobenzene: Contains two nitro groups and one chlorine atom, which alters its chemical properties and uses.
The presence of both bromine and chlorine atoms in this compound makes it unique in its reactivity and applications compared to these similar compounds .
Properties
IUPAC Name |
1-bromo-4,5-dichloro-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2NO2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJFXRVGCQJCSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80524310 | |
Record name | 1-Bromo-4,5-dichloro-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80524310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93361-94-5 | |
Record name | 1-Bromo-4,5-dichloro-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80524310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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